Trimethylphenylammonium-d9 Iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

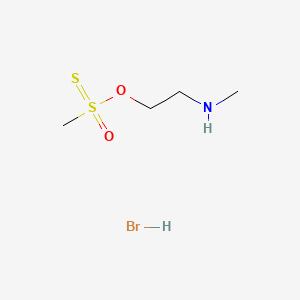

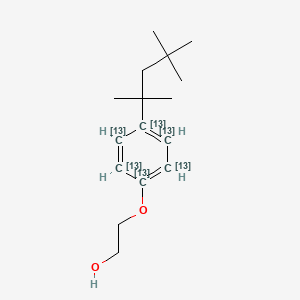

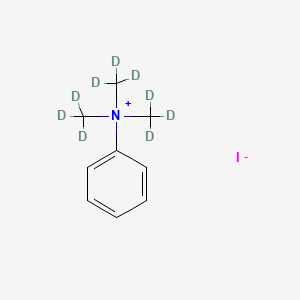

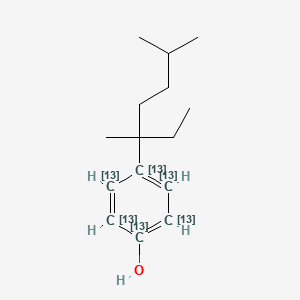

Trimethylphenylammonium-d9 Iodide, also known as Trimethylanilinium-d9 Iodide or Phenyltrimethylammonium-d9 Iodide, is a chemical compound with the molecular formula C9H5D9IN . It has a molecular weight of 272.17 . This compound is typically available in a neat format .

Molecular Structure Analysis

The molecular structure of Trimethylphenylammonium-d9 Iodide is represented by the formula C9H5D9IN . This indicates that the molecule consists of nine carbon atoms, five hydrogen atoms, nine deuterium atoms (a stable isotope of hydrogen), one iodine atom, and one nitrogen atom .

Scientific Research Applications

Conductivity Studies

Trimethylphenylammonium chloride and iodide, including its derivatives, have been studied for their conductive properties in various solvents like water and dimethylformamide. Such studies help understand the solute's behavior in different mediums, essential in fields like physical chemistry and material science (Sears, Wilhoit, & Dawson, 1955).

Gravimetric Analysis

Trimethylphenylammonium iodide is used in the gravimetric determination of elements like mercury, lead, and platinum, showcasing its application in analytical chemistry for precise measurement of specific elements in various matrices (White & Zuber, 1967).

Crystal Structure Analysis

The compound is also involved in the study of crystal structures, such as in the research of anionic cuprous iodide complexes. This application is significant in crystallography and material science for understanding molecular structures and interactions (Hu & Holt, 1994).

Fluorescence Studies in Cell Biology

In cell biology, derivatives of trimethylphenylammonium iodide, like trimethylammoniumdiphenylhexatriene, have been utilized to measure plasma membrane fluidity in living cells. This is crucial for understanding cell membrane properties and functions (Kuhry, Duportail, Bronner, & Laustriat, 1985).

Encapsulation and Material Science

The compound has been employed in the encapsulation of iodine in organic salt crystal matrices. This research contributes to the development of new materials and understanding of molecular encapsulation processes (Abate et al., 2010).

Spectroscopic Analysis

Spectroscopic studies involving trimethylphenylammonium iodide have been conducted to understand charge-transfer interactions, which are vital in fields like photochemistry and molecular spectroscopy (El-Kourashy, Mostafa, El-Mangouch, & El-Ayeb, 1983).

Development of Solar Cells

In the field of renewable energy, derivatives of trimethylphenylammonium iodide have been synthesized for use in gel electrolytes in dye-sensitized solar cells. This research is pivotal in advancing solar energy technology (Jovanovski, Stathatos, Orel, & Lianos, 2006).

Hyperpolarized Magnetic Resonance Probes

The compound has been used as a platform for designing various hyperpolarized magnetic resonance chemical probes, a significant advancement in the field of magnetic resonance imaging (MRI) (Nonaka et al., 2013).

Chemical Synthesis and Catalysis

In organic chemistry, trimethylphenylammonium iodide and its derivatives play a role in various synthetic transformations, such as in the methylation of ketones or the transformation of ethers into alcohols (Jung, Andrus, & Ornstein, 1977).

Coordination Chemistry

The use of trimethylsilyl iodide, a related compound, in coordination chemistry has been explored for preparing transition-metal iodides. This study is crucial in inorganic and organometallic chemistry (Leigh, Sanders, Hitchcock, Soares Fernandes, & Togrou, 2002).

Safety and Hazards

Trimethylphenylammonium-d9 Iodide is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

phenyl-tris(trideuteriomethyl)azanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLAORVGAKUOPZ-KYRNGWDOSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C1=CC=CC=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676185 |

Source

|

| Record name | N,N,N-Tris[(~2~H_3_)methyl]anilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethylphenylammonium-d9 Iodide | |

CAS RN |

88278-22-2 |

Source

|

| Record name | N,N,N-Tris[(~2~H_3_)methyl]anilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

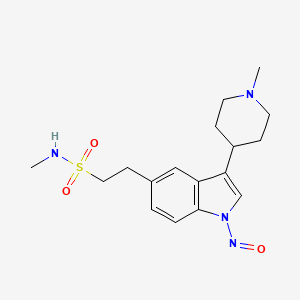

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)

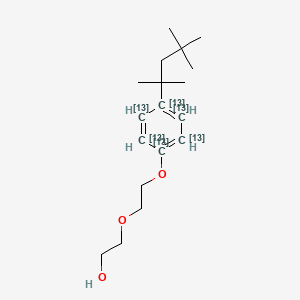

![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)